molecular formula C14H11BrClNO B5817493 N-(3-bromo-4-chlorophenyl)-4-methylbenzamide

N-(3-bromo-4-chlorophenyl)-4-methylbenzamide

Cat. No. B5817493
M. Wt: 324.60 g/mol
InChI Key: IETTUXPWTORBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-4-chlorophenyl)-4-methylbenzamide, also known as BAY 11-7082, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2001 by Bayer AG, and since then, it has been extensively studied for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 inhibits the activation of NF-κB by covalently modifying the cysteine residues of the inhibitor of kappa B (IκB) kinase (IKK) complex. This modification prevents the phosphorylation and degradation of IκB, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of inflammatory and pro-survival genes.
Biochemical and Physiological Effects
N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been found to inhibit the growth of bacteria and viruses, modulate the immune response, and regulate cell death pathways. Furthermore, N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 has been shown to have a protective effect on neurons and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. This allows researchers to selectively target this pathway without affecting other cellular processes. However, one limitation of using N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 is its potential for off-target effects, particularly at high concentrations. Therefore, it is important to use appropriate controls and to carefully optimize the concentration of N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 in experiments.

Future Directions

There are several potential future directions for the research on N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082. One area of interest is the development of novel derivatives of N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 with improved pharmacological properties, such as increased potency and specificity. Another area of interest is the investigation of the potential therapeutic applications of N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 in a range of diseases, including neurodegenerative diseases, autoimmune disorders, and infectious diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 and its potential for off-target effects.

Synthesis Methods

The synthesis of N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 involves the reaction of 4-methylbenzoyl chloride with 3-bromo-4-chloroaniline in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound in high yield and purity.

Scientific Research Applications

N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 has been found to have a wide range of scientific research applications. One of the most significant applications is its use as an inhibitor of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a key regulator of inflammation and immune response, and dysregulation of this pathway has been linked to various diseases, including cancer, autoimmune disorders, and chronic inflammation. N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 has been shown to inhibit the activation of NF-κB, thereby reducing inflammation and suppressing tumor growth.

properties

IUPAC Name

N-(3-bromo-4-chlorophenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c1-9-2-4-10(5-3-9)14(18)17-11-6-7-13(16)12(15)8-11/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETTUXPWTORBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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